molecular formula C11H8BrClN2 B13047949 7-Bromo-4-chloro-2-cyclopropylquinazoline

7-Bromo-4-chloro-2-cyclopropylquinazoline

Cat. No.: B13047949
M. Wt: 283.55 g/mol
InChI Key: JARWLLUOCHJESF-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-2-cyclopropylquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-2-cyclopropylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-cyclopropylquinazoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow processes, automated synthesis, and the use of high-efficiency reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-2-cyclopropylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts such as iron(III) chloride.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted quinazolines depending on the nucleophile or electrophile used.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

Scientific Research Applications

7-Bromo-4-chloro-2-cyclopropylquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-2-cyclopropylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-chloro-2-cyclopropylquinazoline is unique due to the presence of both bromine and chlorine atoms, along with a cyclopropyl group. These structural features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

7-bromo-4-chloro-2-cyclopropylquinazoline

InChI

InChI=1S/C11H8BrClN2/c12-7-3-4-8-9(5-7)14-11(6-1-2-6)15-10(8)13/h3-6H,1-2H2

InChI Key

JARWLLUOCHJESF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC(=C3)Br)C(=N2)Cl

Origin of Product

United States

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